Methyl 6-bromopyrimidine-4-carboxylate
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Overview
Description
Methyl 6-bromopyrimidine-4-carboxylate is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-bromopyrimidine-4-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl pyrimidine-4-carboxylate. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-bromopyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Typical conditions involve the use of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases like potassium phosphate.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.
Coupling Reactions: Products are typically aryl or vinyl-substituted pyrimidine derivatives.
Scientific Research Applications
Methyl 6-bromopyrimidine-4-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.
Material Science: It is employed in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 6-bromopyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 4-bromopyrimidine-5-carboxylate
- Methyl 2-bromopyrimidine-4-carboxylate
- Methyl 6-chloropyrimidine-4-carboxylate
Comparison: Methyl 6-bromopyrimidine-4-carboxylate is unique due to the specific position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 6-bromopyrimidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYDXAABEUOKNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857084 |
Source
|
Record name | Methyl 6-bromopyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1209459-80-2 |
Source
|
Record name | Methyl 6-bromopyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30857084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 6-bromopyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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